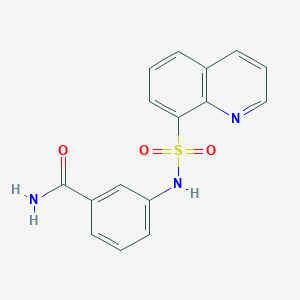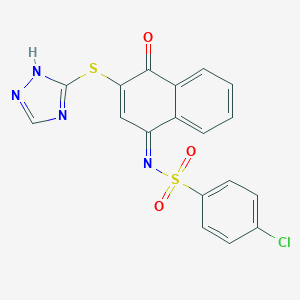
3-(Quinoline-8-sulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinoline-8-sulfonamido)benzamide, also known as QSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(Quinoline-8-sulfonamido)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. 3-(Quinoline-8-sulfonamido)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(Quinoline-8-sulfonamido)benzamide has also been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
3-(Quinoline-8-sulfonamido)benzamide has been found to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(Quinoline-8-sulfonamido)benzamide has also been found to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, 3-(Quinoline-8-sulfonamido)benzamide has been found to modulate the expression of various genes involved in cell cycle regulation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Quinoline-8-sulfonamido)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-(Quinoline-8-sulfonamido)benzamide has also been found to be stable under various conditions, allowing for long-term storage and use in experiments. However, 3-(Quinoline-8-sulfonamido)benzamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-(Quinoline-8-sulfonamido)benzamide. One area of interest is the development of 3-(Quinoline-8-sulfonamido)benzamide-based drugs for the treatment of cancer, bacterial and fungal infections, and viral diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(Quinoline-8-sulfonamido)benzamide and its potential side effects. Finally, the development of new synthesis methods for 3-(Quinoline-8-sulfonamido)benzamide may lead to improved yields and cost-effectiveness for its use in scientific research.
Méthodes De Synthèse
The synthesis of 3-(Quinoline-8-sulfonamido)benzamide involves the reaction of 8-aminoquinoline-2-sulfonic acid with 3-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(Quinoline-8-sulfonamido)benzamide in its pure form. This synthesis method has been widely used in the production of 3-(Quinoline-8-sulfonamido)benzamide for scientific research purposes.
Applications De Recherche Scientifique
3-(Quinoline-8-sulfonamido)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antibacterial, antifungal, and antiviral properties. 3-(Quinoline-8-sulfonamido)benzamide has been tested against various cancer cell lines, including breast, lung, and liver cancer, and has shown promising results in inhibiting cancer cell growth. 3-(Quinoline-8-sulfonamido)benzamide has also been found to be effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. Additionally, 3-(Quinoline-8-sulfonamido)benzamide has been tested against viruses such as herpes simplex virus and has shown antiviral activity.
Propriétés
Formule moléculaire |
C16H13N3O3S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H13N3O3S/c17-16(20)12-5-1-7-13(10-12)19-23(21,22)14-8-2-4-11-6-3-9-18-15(11)14/h1-10,19H,(H2,17,20) |
Clé InChI |
UDNWVZZNBNCIOU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)

![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)

![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)